1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride is a bicyclic compound featuring a unique oxabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and a carboxylic acid group within a rigid bicyclic framework makes it a versatile building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [3+2] cycloaddition reaction involving cyclopropenes and aminocyclopropanes. This reaction is often catalyzed by photoredox catalysts under blue LED irradiation, providing good yields and high diastereoselectivity.
Introduction of Functional Groups: Subsequent functionalization steps introduce the aminomethyl and carboxylic acid groups. This can involve nucleophilic substitution reactions and protection-deprotection strategies to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and specificity, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.1.0]hexanes: Compounds with a different bicyclic framework but similar applications in medicinal chemistry.
Uniqueness: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups within a rigid bicyclic structure. This combination provides distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-3-7-1-4(2-7)5(11-7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGVYKGAYSKCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.